1,7-Diazaspiro[4.4]nonan-2-one hydrochloride
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Overview
Description
“1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1,7-diazaspiro[4.4]nonan-6-one hydrochloride . The InChI code for this compound is 1S/C7H12N2O.ClH/c10-6-7(3-5-8-6)2-1-4-9-7;/h9H,1-5H2,(H,8,10);1H .
Molecular Structure Analysis
The molecular weight of “this compound” is 176.65 . The InChI key for this compound is JSJBFUIXXKBVPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . . The storage temperature for this compound varies, with some sources recommending room temperature and others recommending refrigeration .Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis Methods : A modified method for synthesizing Diazaspiro[4.4] nonane, which is structurally similar to 1,7-Diazaspiro[4.4]nonan-2-one, was developed for higher efficiency and yield, using malononitrile as the starting material (Ji Zhiqin, 2004).
Chemical Structure Analysis : Investigations into the structural characteristics of Diazaspiro compounds, including studies on their molecular mechanics and energy minimization techniques, have been reported (A. Farag et al., 2008).
Biological and Pharmacological Studies
Lack of Cholinergic Properties : Studies on a series of substituted Diazaspiro compounds related to 1,7-Diazaspiro[4.4]nonan-2-one revealed no significant cholinergic properties at the central or peripheral level, which is crucial for understanding their pharmacological profile (G. Cignarella et al., 1994).
Potential in Osteoporosis Treatment : A study designed novel N-arylsufonamides featuring a Diazaspiro[4,4]nonane nucleus to target osteoclast activities, which are crucial for bone resorption. These compounds were found effective in preventing pathological bone loss in mice without impairing bone formation, suggesting potential applications in antiosteoporotic drugs (Lucile Mounier et al., 2020).
Investigation in Antihypertensive Agents : Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to 1,7-Diazaspiro[4.4]nonan-2-one, has demonstrated their potential as antihypertensive agents, showing a significant impact on blood pressure regulation (J. Caroon et al., 1981).
Radioprotective Properties
- Radioprotection Research : A compound structurally similar to 1,7-Diazaspiro[4.4]nonan-2-one was synthesized and showed potential as a radioprotective agent against lethal doses of X-radiation in mice (W. Shapiro et al., 1968).
Safety and Hazards
properties
IUPAC Name |
1,7-diazaspiro[4.4]nonan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-1-2-7(9-6)3-4-8-5-7;/h8H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXBAIMWVVFPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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